molecular formula C10H12N2O2S B15349128 2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo- CAS No. 67196-41-2

2,4-Diazaspiro[5.5]undec-8-ene-1,5-dione, 11-methyl-3-thioxo-

Cat. No.: B15349128
CAS No.: 67196-41-2
M. Wt: 224.28 g/mol
InChI Key: NUIUTZSHXPDKMY-UHFFFAOYSA-N
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Description

11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione: is a chemical compound with the molecular formula C10H12N2O2S. It belongs to the class of spiro compounds, which are characterized by a unique ring structure formed by the fusion of two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the treatment of various diseases. Ongoing research aims to explore its efficacy and safety in medical applications.

Industry: In the industrial sector, 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 11-Methyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 11-Ethyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

  • 11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

  • 8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione

Uniqueness: 11-Methyl-3-thioxo-2,4-diazaspiro[5. Its methyl group at the 11th position contributes to its unique chemical properties and reactivity compared to its ethyl and propyl analogs.

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Properties

CAS No.

67196-41-2

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

11-methyl-3-sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione

InChI

InChI=1S/C10H12N2O2S/c1-6-4-2-3-5-10(6)7(13)11-9(15)12-8(10)14/h2-3,6H,4-5H2,1H3,(H2,11,12,13,14,15)

InChI Key

NUIUTZSHXPDKMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC12C(=O)NC(=S)NC2=O

Origin of Product

United States

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